1-Aminocyclohexanecarboxamide

Hazard Assessment Safety Profile Procurement Risk

1-Aminocyclohexanecarboxamide (CAS 17324-90-2) is a synthetic cyclic α,α-disubstituted amino acid amide with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol. The compound presents as a white to off-white crystalline solid with a melting point of 94–95 °C.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 17324-90-2
Cat. No. B179064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocyclohexanecarboxamide
CAS17324-90-2
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)N)N
InChIInChI=1S/C7H14N2O/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2,(H2,8,10)
InChIKeyGQEXBJOPGJUKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminocyclohexanecarboxamide (CAS 17324-90-2) – A Conformationally Restricted Cyclic α-Amino Amide Building Block for Pharmaceutical Research and Quality Control


1-Aminocyclohexanecarboxamide (CAS 17324-90-2) is a synthetic cyclic α,α-disubstituted amino acid amide with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol . The compound presents as a white to off-white crystalline solid with a melting point of 94–95 °C . Its structure features a geminal arrangement of a primary amino group and a primary carboxamide group on the 1-position of a cyclohexane ring, which imparts significant conformational restriction relative to acyclic amino acid amides . This compound has been investigated as an anticonvulsant agent acting on voltage-gated sodium channels and as a branched-chain amino acid transport inhibitor, and it serves as a key intermediate in the synthesis of safinamide-related cycloalkanecarboxamides .

Why Generic Substitution Fails for 1-Aminocyclohexanecarboxamide (CAS 17324-90-2) – Ring-Size-Dependent Safety, Physicochemical, and Application Profiles


The seemingly minor structural variation between a cyclohexane and a cyclopentane ring—or between an amide and a carboxylic acid—produces quantifiably divergent hazard classifications, conformational ensembles, and application-specific utility that preclude straightforward interchangeability. For instance, while 1-aminocyclopentanecarboxamide carries a GHS 'Danger' signal word with H302, H318, and H372 hazard statements, the cyclohexane homologue is classified only as 'Harmful' (Xn) with a single R22 code, reflecting fundamentally different acute and chronic toxicity profiles [1]. Additionally, the cyclohexane ring confers a larger steric footprint and distinct conformational dynamics compared to the cyclopentane analogue, directly altering the geometry and binding properties of derived bioactive molecules . These differences underscore the necessity of compound-specific selection rather than generic substitution.

1-Aminocyclohexanecarboxamide (CAS 17324-90-2) – Quantitative Differentiation Evidence vs. Closest Structural Analogs


Safety Profile Differentiation: Hazard Classification and Risk Codes vs. 1-Aminocyclopentanecarboxamide

1-Aminocyclohexanecarboxamide is classified under the EU hazard system as Harmful (Xn) with risk code R22 ('Harmful if swallowed') . In contrast, the direct cyclopentane homologue (1-aminocyclopentanecarboxamide, CAS 17193-28-1) carries the GHS signal word 'Danger' with hazard statements H302 (harmful if swallowed), H318 (causes serious eye damage), and H372 (causes damage to organs through prolonged or repeated exposure) [1]. The absence of eye damage and specific target organ toxicity classifications for the cyclohexane derivative represents a materially lower laboratory hazard burden.

Hazard Assessment Safety Profile Procurement Risk

Physicochemical Property Differentiation: Boiling Point and Density vs. 1-Aminocyclopentanecarboxamide

The cyclohexane derivative exhibits a predicted boiling point of 313.7 ± 21.0 °C, approximately 12 °C higher than the cyclopentane homologue (301.5 ± 21.0 °C) [1]. Its predicted density is 1.086 ± 0.06 g/cm³, notably lower than the 1.132 ± 0.06 g/cm³ of the cyclopentane analogue [1]. These differences arise from the larger ring size and altered molecular packing and are significant enough to affect distillation-based purification and formulation strategies.

Physicochemical Properties Purification Formulation

Conformational Restriction and Scaffold Diversity vs. 1-Aminocyclopentanecarboxamide for Bioactive Molecule Design

1-Aminocyclohexanecarboxamide provides a six-membered ring scaffold that adopts chair conformations with distinct axial/equatorial orientations, whereas the five-membered ring of 1-aminocyclopentanecarboxamide populates envelope and twist conformations [1]. This topological difference translates into a larger excluded volume and distinct spatial presentation of the α-amino and α-carboxamide pharmacophoric groups. In structure–activity relationship (SAR) campaigns, the cyclohexane scaffold has been specifically exploited for generating safinamide-related anticonvulsants with ED50 values as low as approximately one-tenth that of safinamide in the subcutaneous pentylenetetrazole (s.c. PTZ) seizure model .

Medicinal Chemistry Conformational Analysis Drug Design

Defined Role as a Rabeprazole Process Impurity Standard vs. 1-Aminocyclopentanecarboxamide

1-Aminocyclohexanecarboxamide is a structurally characterized process impurity of the proton pump inhibitor rabeprazole, identified and quantified using HPLC-QTOF-MS methods with regulatory thresholds as low as 0.01% [1]. The cyclopentane homologue is not reported as a rabeprazole impurity. This specific identity means that the cyclohexane compound is required as a reference standard for analytical method validation, forced degradation studies, and ANDA/DMF submissions, whereas generic substitution with a ring-size analogue would fail to meet regulatory identification criteria .

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Anticonvulsant Activity and Sodium Channel Binding Mechanism vs. Safinamide and Phenobarbital

1-Aminocyclohexanecarboxamide has demonstrated strong activity against both pentylenetetrazole (PTZ)-induced seizures and maximal electroshock (MES) convulsions in mice, with molecular modeling indicating high-affinity binding to the S5 segment of the voltage-gated sodium channel α-subunit . While direct ED50 values for the parent compound are not available in the public domain, structurally related cyclohexanecarboxamide derivatives in the safinamide series achieve ED50 values approximately tenfold lower than safinamide in the s.c. PTZ test . For reference, the most potent cyclohexanecarboxamide derivative reported in a 2023 GABA-agonist series attained an ED50 of 11.31 mg/kg in ScPTZ, approximately 2-fold more potent than phenobarbital on a molar basis [1].

Anticonvulsant Sodium Channel Blocker In Vivo Pharmacology

Storage and Handling Requirements Differentiation vs. 1-Aminocyclopentanecarboxamide

The recommended storage condition for 1-aminocyclohexanecarboxamide is 2–8 °C with protection from light . In contrast, 1-aminocyclopentanecarboxamide is stored at room temperature in a sealed, dry container protected from light [1]. The requirement for refrigerated storage indicates a higher sensitivity to thermal degradation for the cyclohexane derivative, which must be factored into procurement planning, especially for bulk orders intended for long-term use.

Stability Storage Conditions Logistics

1-Aminocyclohexanecarboxamide (CAS 17324-90-2) – Prioritized Research and Industrial Application Scenarios Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for Rabeprazole Quality Control

Procurement as a certified reference standard for HPLC-MS/MS identification and quantification of process impurities in rabeprazole sodium drug substance and finished dosage forms. The compound's specific identity as a characterized rabeprazole impurity with a regulatory control threshold of 0.01%—and its distinct molecular weight (142.20 g/mol) and retention properties—make it indispensable for method validation, system suitability testing, and compliance with ICH Q3A/Q3B impurity qualification requirements. No ring-size analogue can substitute in this regulated context [1].

Conformationally Restricted Scaffold for CNS Drug Discovery and Sodium Channel Modulator Development

Use as a core building block for designing anticonvulsant and sodium channel-modulating compounds. The cyclohexane ring's chair conformations offer a distinct spatial presentation of the α-amino-amide pharmacophore compared to cyclopentane or acyclic analogues. Derived safinamide-related cyclohexanecarboxamides have achieved ED50 values approximately tenfold below safinamide in the s.c. PTZ seizure model, and recent GABA-agonist derivatives have reached ED50 values of 11.31 mg/kg—approximately 2-fold more potent than phenobarbital on a molar basis. Researchers should select the cyclohexane scaffold when larger steric volume and specific conformational preferences are required for target engagement [2].

Branched-Chain Amino Acid Transport Inhibition Studies

Application in biochemical and pharmacological investigations of amino acid transport systems. 1-Aminocyclohexanecarboxamide has been shown to inhibit branched-chain amino acid transport via competitive inhibition at the transporter level, coupled with binding to the chloride ion channel and voltage-gated sodium channel S5 segment. This multi-target profile makes it a valuable tool compound for dissecting amino acid homeostasis pathways in neuronal systems .

Synthetic Intermediate for Cycloalkanecarboxamide Libraries

Employment as a versatile intermediate for parallel synthesis of cycloalkanecarboxamide libraries. Its geminal amino-amide architecture enables selective derivatization at either the amine or the carboxamide group, while the cyclohexane ring provides a rigid scaffold for SAR exploration. The compound's lower hazard classification (Xn, R22 only) compared to the cyclopentane homologue (GHS Danger, H318, H372) reduces the risk burden during large-scale library production [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminocyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.